molecular formula C10H10O4 B11777865 Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate CAS No. 166599-85-5

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate

Cat. No.: B11777865
CAS No.: 166599-85-5
M. Wt: 194.18 g/mol
InChI Key: UISDDCDLKILLEF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a hydroxyl group at the 2-position of the dihydrobenzofuran ring. It has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or phenoxyalkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is unique due to the presence of both a hydroxyl and a methyl ester group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

166599-85-5

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-hydroxy-2,3-dihydro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H10O4/c1-13-10(12)6-3-2-4-8-7(6)5-9(11)14-8/h2-4,9,11H,5H2,1H3

InChI Key

UISDDCDLKILLEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(OC2=CC=C1)O

Origin of Product

United States

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